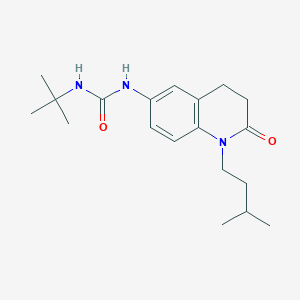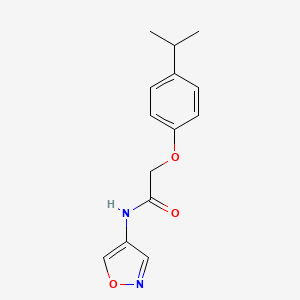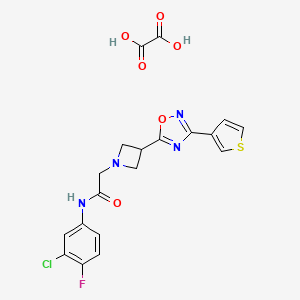
N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H16ClFN4O6S and its molecular weight is 482.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research has shown the potential of compounds related to N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate in exhibiting antibacterial properties. For instance, a study by Desai et al. (2008) explored the synthesis and antibacterial activity of similar compounds, highlighting their moderate to good effectiveness against gram-positive and gram-negative bacteria (Desai et al., 2008). Similarly, Parikh and Joshi (2014) synthesized derivatives with fluorine atoms and found them to have notable antibacterial and antifungal properties (Parikh & Joshi, 2014).
Anti-Inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of a similar compound and assessed their anti-inflammatory activity. Among the synthesized derivatives, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Antimicrobial Properties
Research has extensively focused on the antimicrobial properties of compounds related to N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate. Studies by Mistry et al. (2009), Ramalingam et al. (2019), and Badiger et al. (2013) have synthesized various derivatives and demonstrated their significant antimicrobial activity against a range of microorganisms (Mistry et al., 2009), (Ramalingam et al., 2019), (Badiger et al., 2013).
Anticancer Potential
A study by Abu-Melha (2021) synthesized analogs of similar compounds and evaluated their cytotoxic activities against cancer cell lines. Some derivatives exhibited potent cytotoxic effects, particularly against breast cancer (Abu-Melha, 2021).
Miscellaneous Applications
Various studies have explored different applications of related compounds in the scientific research field. For example, Prajapati and Thakur (2014) synthesized azetidinones with antimicrobial properties (Prajapati & Thakur, 2014). Additionally, compounds with local anesthetic activities have been synthesized and evaluated using structures similar to N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate, as demonstrated by Badiger et al. (2012) (Badiger et al., 2012).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2S.C2H2O4/c18-13-5-12(1-2-14(13)19)20-15(24)8-23-6-11(7-23)17-21-16(22-25-17)10-3-4-26-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2,(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYAMRVVUSMLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

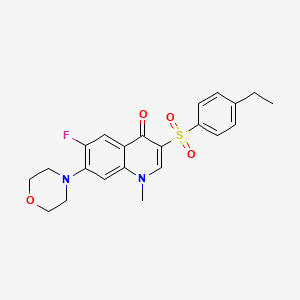
![3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533843.png)
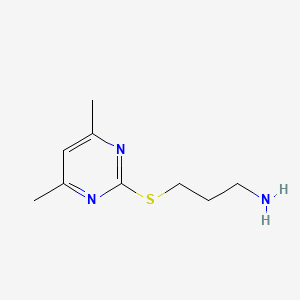
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533846.png)
![methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2533848.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2533849.png)
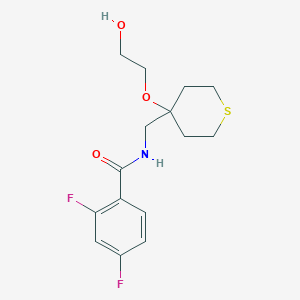
![N-[[4-(2,6-diethylphenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2533854.png)
![6-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2533855.png)
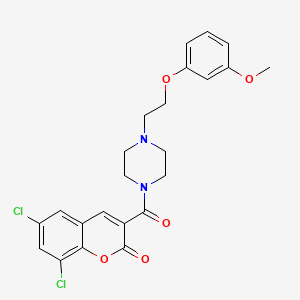
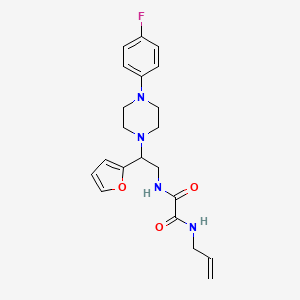
![7-Fluoro-3-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2533861.png)
